2,5-Dimethyl-4,5,6,7-tetrahydro-2H-indazol-3-amine is a chemical compound classified as an indazole derivative. Its systematic name reflects its molecular structure, which includes a tetrahydroindazole framework with two methyl groups at the 2 and 5 positions. The compound is associated with various biological activities and has potential applications in medicinal chemistry.
This compound is cataloged under the CAS Number 1393879-15-6 and has been listed by chemical suppliers such as Sigma-Aldrich. It falls under the category of nitrogen-containing heterocycles, specifically within the indazole class, which is known for its diverse pharmacological properties.
The synthesis of 2,5-Dimethyl-4,5,6,7-tetrahydro-2H-indazol-3-amine can be achieved through various methods. One common approach involves the cyclization of appropriate precursors.
Technical Details:
2,5-Dimethyl-4,5,6,7-tetrahydro-2H-indazol-3-amine can participate in several chemical reactions due to its functional groups:
Technical Details:
The reactivity of this compound is influenced by its electron-donating methyl groups and the nitrogen atoms in the indazole ring.
Research indicates that compounds in the indazole class can exhibit effects on neurotransmitter systems or act as inhibitors in various biochemical pathways. Further studies are needed to elucidate its precise mechanisms.
2,5-Dimethyl-4,5,6,7-tetrahydro-2H-indazol-3-amine has potential applications in:
The synthesis of 2,5-dimethyl-4,5,6,7-tetrahydro-2H-indazol-3-amine (molecular formula: C₉H₁₅N₃, MW: 165.24 g/mol) relies on strategic functionalization of cyclohexanone derivatives to construct its bicyclic framework. The core pathway involves three critical stages [1]:
Table 1: Key Synthetic Steps and Optimization Parameters
Step | Reagents/Conditions | Yield (%) | Critical Parameters |
---|---|---|---|
Cyclocondensation | NH₂NH₂·H₂O, HCl, EtOH, 70°C, 4h | 65–78 | Stoichiometry (1:1.2 ketone:hydrazine), pH control |
N2-Methylation | CH₃I, K₂CO₃, DMF, 45°C, 6h | 82 | Temperature (<50°C), base selection |
C3-Nitro Reduction | H₂ (1 atm), 10% Pd/C, EtOAc, RT, 2h | 90 | Catalyst loading (5 wt%), solvent polarity |
Purification | Recrystallization (EtOH/H₂O) or chromatography | 95% purity | Solvent ratio (3:1 EtOH/H₂O) |
Industrial-scale production employs continuous flow chemistry to enhance reproducibility, with residence times of 2–4 hours and palladium-catalyzed hydrogenation for amination [1].
The tetrahydroindazole scaffold exhibits tautomeric equilibrium between 1H- and 2H-forms due to saturation at C4–C7, which reduces aromatic stabilization biases. Energy differences between tautomers are minimal (ΔG ≈ 1–3 kcal/mol), contrasting with aromatic indazoles where 1H-tautomers dominate [6]. This equilibrium enables targeted N-functionalization:
Structural characterization distinguishes isomers:
Table 2: Regioselective Control Strategies
Target Isomer | Methods | Yield (%) | Characteristic NMR Shifts (¹³C) |
---|---|---|---|
N1-Substituted | Linear R-X, K₂CO₃, DMF, 25°C | 75 | N-CH₃: 132–133 ppm |
N2-Substituted | Bulkier R-X, Ag₂CO₃, MW, 100°C, 30 min | 80 | N-CH₃: 123–124 ppm |
Thermodynamic | Prolonged heating (>12h) in toluene | Mix | -- |
The pharmacological profile of 2,5-dimethyl-4,5,6,7-tetrahydro-2H-indazol-3-amine derivatives is modulated by electronic and steric factors:
Table 3: SAR Trends in Tetrahydroindazole Derivatives
Modification Site | Group | Property Change | Biological Impact |
---|---|---|---|
C5 | -CH₃ → -H | logP ↓ 0.8, solubility ↑ | Antibacterial MIC ↑ 4× against S. aureus |
C3 | -NH₂ → -NHAc | HBD count ↓, TPSA ↓ 20 Ų | Kinase IC₅₀ ↑ 50× |
N-position | N1-Me vs. N2-Me | Steric bulk orientation shifted | N2-Me: 3× lower MIC in DNA gyrase inhibition |
C7 | -H → -Br | σₚ = +0.23, pKₐ ↓ 1.2 | Antifungal activity ↓ 70% |
Green chemistry approaches accelerate the synthesis and diversification of the tetrahydroindazole scaffold:
Table 4: Efficiency Gains from Advanced Synthetic Methods
Method | Conditions | Time | Yield (%) | Advantage |
---|---|---|---|---|
Conventional cyclization | EtOH/H⁺, Δ, 8h | 8h | 65 | -- |
MW cyclization | Solvent-free, 150°C, 150W | 15 min | 85 | 20% yield ↑, no solvent waste |
Batch hydrogenation | SnCl₂, EtOH/H₂O, 12h | 12h | 75 | -- |
Flow hydrogenation | 10% Pd/C, H₂ (5 bar), 50°C, 0.5 mL/min | 30 min | 98 | Near-quantitative conversion |
These innovations facilitate rapid SAR exploration, particularly for antimicrobial and kinase-inhibitory applications [1] [3] [8].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: